Euxanthic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

525-14-4 |

|---|---|

Molecular Formula |

C19H16O10 |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-9-oxoxanthen-2-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H16O10/c20-9-2-1-3-11-12(9)13(21)8-6-7(4-5-10(8)28-11)27-19-16(24)14(22)15(23)17(29-19)18(25)26/h1-6,14-17,19-20,22-24H,(H,25,26)/t14-,15-,16+,17-,19+/m0/s1 |

InChI Key |

JGIDSJGZGFYYNX-YUAHOQAQSA-N |

Isomeric SMILES |

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemistry and History of Euxanthic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthic acid, the principal component of the historic pigment Indian yellow, is a molecule of significant scientific and historical interest. This technical guide provides an in-depth exploration of the discovery, historical context, and chemical properties of this compound. It details the traditional, controversial production method and outlines the modern analytical techniques used for its characterization. This paper summarizes key quantitative data, presents detailed experimental protocols, and provides visualizations of the historical workflow, analytical procedures, and the proposed metabolic pathway for its formation.

Introduction

This compound (C₁₉H₁₆O₁₀) is a xanthonoid glycoside, specifically a conjugate of euxanthone (B22016) and glucuronic acid.[1] Its magnesium and calcium salts are the primary constituents of the vibrant, transparent yellow pigment known as Indian yellow.[2][3] Used by artists in Europe and India for centuries, the origin of this pigment was long shrouded in mystery and controversy.[4][5] This whitepaper will delve into the historical narrative of its discovery, the scientific elucidation of its chemical nature, and the methodologies used to study this unique compound.

Historical Context and Discovery

The use of Indian yellow pigment dates back to at least the 15th century in India and it was used in Europe by the 19th century.[4] For many years, its origin was a subject of speculation, with theories ranging from mineral deposits to the urine of various animals like camels or elephants.[2]

The pivotal moment in understanding the source of Indian yellow came in 1883. In response to an inquiry from Sir Joseph Hooker, the director of Kew Gardens, T.N. Mukharji, an official in the Department of Revenue and Agriculture of the Government of India, investigated the pigment's production.[6] Mukharji traveled to Mirzapur, near Monghyr in Bihar, India, where he documented that a specific group of milkmen (gwalas) produced the pigment from the urine of cows fed exclusively on a diet of mango leaves (Mangifera indica) and water.[2][6]

This diet, rich in polyphenolic compounds, was detrimental to the cows' health, leading to the eventual prohibition of the practice in 1908 on humane grounds.[2] Mukharji's account was met with some skepticism over the years, but modern analysis of historical samples has confirmed the presence of hippuric acid, a metabolite common in bovine urine, and xanthone (B1684191) derivatives linked to mangoes, lending strong credibility to his report.[7]

Logical Flow of Historical Discovery

Caption: Logical flow of the historical discovery of the origin of Indian yellow.

Chemical and Physical Properties

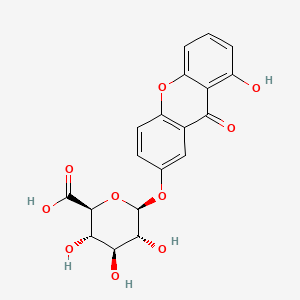

This compound is a pale yellow, crystalline solid. Its chemical structure consists of the aglycone euxanthone linked to a glucuronic acid moiety via a β-glycosidic bond.[8] This glycosidic linkage increases its water solubility compared to euxanthone alone.[8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-9-oxoxanthen-2-yl)oxyoxane-2-carboxylic acid | [9] |

| Molecular Formula | C₁₉H₁₆O₁₀ | [9] |

| Molar Mass | 404.327 g/mol | [1] |

| Density | 1.737 g/ml | [1] |

| Appearance | Pale yellow needles | [8] |

| Solubility | Freely soluble in water. Soluble in ethanol (B145695) and methanol. | [10] |

| Melting Point | Not precisely reported for the free acid. Intermediates in synthesis have reported melting points (e.g., 1,7-Dihydroxyxanthone: 194–195 °C). | [8] |

Table 2: Spectroscopic Data for Indian Yellow (this compound Salts)

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| FT-Raman | ||

| 1626 | Ring vibrations | [11] |

| 1441 | Ring vibrations | [11] |

| 1425 | Ring vibrations | [11] |

| 1368 | Ring vibrations | [11] |

| 1346 | Ring vibrations | [11] |

| mFTIR-ATR | ||

| 1624 | OH, carbonyl, and carboxylate vibrations | [11] |

| 1582 | OH, carbonyl, and carboxylate vibrations | [11] |

| 1484 | OH, carbonyl, and carboxylate vibrations | [11] |

| 1458 | OH, carbonyl, and carboxylate vibrations | [11] |

| 1230 | OH, carbonyl, and carboxylate vibrations | [11] |

| 1068 | OH, carbonyl, and carboxylate vibrations | [11] |

| 1054 | OH, carbonyl, and carboxylate vibrations | [11] |

Table 3: ¹H and ¹³C NMR Data for this compound

Recorded in DMSO-d₆ with a drop of TFA. Chemical shifts (δ) in ppm.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Source(s) |

| Euxanthone Moiety | [11] | ||

| 1 | 118.2 | 7.69 (d, J=8.8 Hz) | [11] |

| 3 | 121.7 | 7.37 (dd, J=8.8, 2.5 Hz) | [11] |

| 4 | 110.1 | 7.55 (d, J=2.5 Hz) | [11] |

| 4a | 155.6 | - | [11] |

| 5 | 108.2 | 6.84 (d, J=8.4 Hz) | [11] |

| 6 | 136.7 | 7.71 (t, J=8.4 Hz) | [11] |

| 7 | 109.9 | 7.01 (d, J=8.4 Hz) | [11] |

| 8 | 161.9 | - | [11] |

| 8a | 109.7 | - | [11] |

| 9 | 179.9 | - | [11] |

| 9a | 153.9 | - | [11] |

| 10a | 148.2 | - | [11] |

| Glucuronic Acid Moiety | [11] | ||

| 1' | 100.2 | 5.15 (d, J=7.5 Hz) | [11] |

| 2' | 73.0 | 3.45 (m) | [11] |

| 3' | 75.8 | 3.45 (m) | [11] |

| 4' | 71.5 | 3.45 (m) | [11] |

| 5' | 75.5 | 3.82 (d, J=9.6 Hz) | [11] |

| 6' | 170.1 | - | [11] |

Experimental Protocols

Historical Production of Indian Yellow (as described by T.N. Mukharji, 1883)

This protocol is for historical context and is not recommended for practice due to the inhumane treatment of the animals involved.

-

Dietary Regimen: A herd of cows is fed exclusively on a diet of mango leaves (Mangifera indica) and water.[6]

-

Urine Collection: The urine from the cows, which takes on a bright yellow color, is collected in earthen pots. The cows are stimulated to urinate multiple times a day.[6]

-

Concentration: The collected urine is heated over a fire to concentrate the liquid and precipitate the yellow pigment.[6]

-

Filtration: The concentrated liquid is then filtered through a cloth to separate the solid sediment.[4]

-

Formation and Drying: The collected sediment is hand-pressed into balls (purree) and dried, first over a charcoal fire and then in the sun.[6]

-

Purification (by European importers): The raw pigment balls are washed to separate the desirable yellow components from greenish phases and other impurities.[4]

Workflow for Historical Production of Indian Yellow

Caption: Workflow for the historical production of Indian yellow pigment.

Modern Analytical Characterization

The characterization of this compound and Indian yellow today relies on modern spectroscopic and chromatographic techniques.

Protocol for Analysis by LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry)

This is a generalized protocol based on methods described in the literature.[12]

-

Sample Preparation:

-

A small sample of the pigment is dissolved in a suitable solvent mixture. A mixture of acetonitrile (B52724), methanol, and DMSO (1:1:1, v/v/v) has been shown to be effective.[11]

-

The solution is filtered through a 0.2 µm or 0.45 µm filter prior to injection to remove any particulate matter.[11]

-

-

LC Separation:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution is employed, often using:

-

Mobile Phase A: Water with an additive like 0.1% formic acid.

-

Mobile Phase B: An organic solvent like acetonitrile or methanol, also with 0.1% formic acid.

-

-

Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity.

-

Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is common.[11]

-

-

MS Detection:

-

Ionization: Electrospray ionization (ESI) is used, typically in negative ion mode to detect the deprotonated molecular ion [M-H]⁻ of this compound.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-ToF or Orbitrap) is used to obtain accurate mass measurements for formula determination.

-

Data Acquisition: Data is acquired in full scan mode to detect all ions within a given mass range. Tandem MS (MS/MS) is used to fragment the parent ion of this compound to confirm its structure by comparing the fragmentation pattern to known standards or literature data.[12]

-

Workflow for Modern Analytical Characterization

Caption: General workflow for the modern analytical characterization of Indian yellow.

Proposed Metabolic Pathway

The formation of this compound in cows is a fascinating example of xenobiotic metabolism. The process is believed to begin with the ingestion of mangiferin (B1668620), a C-glucosyl xanthone abundant in mango leaves.

-

Deglycosylation: In the cow's digestive system, likely aided by gut microbiota, mangiferin is metabolized. A key step is the deglycosylation to its aglycone, norathyriol, and subsequent metabolism to euxanthone (1,7-dihydroxyxanthone).[13]

-

Phase II Conjugation (Glucuronidation): Euxanthone is then absorbed and undergoes Phase II metabolism in the liver. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of euxanthone with glucuronic acid (derived from glucose). This process, known as glucuronidation, attaches the glucuronic acid moiety to one of the hydroxyl groups of euxanthone, forming the water-soluble this compound.[6]

-

Excretion: this compound is then excreted from the body via the urine.[6]

Diagram of Proposed Metabolic Pathway

Caption: Proposed metabolic pathway of mangiferin to this compound in cows.

Conclusion

The story of this compound is a compelling intersection of art history, analytical chemistry, and biochemistry. From its origins as a mysterious, luminescent pigment to its well-characterized chemical identity, the journey of discovery has been remarkable. The historical production method, though now obsolete, highlights a unique example of animal metabolism being harnessed for human use. Modern analytical techniques have not only confirmed the historical accounts but have also provided a detailed understanding of its molecular structure and properties. This knowledge is crucial for art conservation, historical studies, and continues to be of interest to scientists in various fields, including those in drug development exploring the bioactivities of xanthone derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. justpaint.org [justpaint.org]

- 3. Indian_yellow [chemeurope.com]

- 4. Indian yellow - Wikipedia [en.wikipedia.org]

- 5. Before you continue to YouTube [consent.youtube.com]

- 6. hinduaesthetic.medium.com [hinduaesthetic.medium.com]

- 7. The Art Blog of David Myers: Indian Yellow [toxicgraphix.blogspot.com]

- 8. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06475E [pubs.rsc.org]

- 9. Euxanthinic acid | C19H16O10 | CID 44516816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive Profiling of Mangiferin Metabolites In Vivo and In Vitro Based on the “Drug Metabolite Clusters” Analytical Strategy - PMC [pmc.ncbi.nlm.nih.gov]

"chemical structure and properties of euxanthic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthic acid, a significant xanthonoid glycoside, has historically been recognized as the principal component of the vibrant Indian yellow pigment. Beyond its role in art, its chemical structure, comprising a euxanthone (B22016) aglycone linked to glucuronic acid, presents a molecule of interest for scientific investigation. This technical guide provides an in-depth exploration of the chemical structure and properties of this compound, including its physicochemical and pharmacological characteristics. Detailed experimental protocols for its synthesis and analysis are outlined, and the key signaling pathways associated with its aglycone are visualized. This document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

This compound is a conjugate of a dihydroxyxanthone, known as euxanthone, and glucuronic acid.[1] The glucuronic acid moiety is attached to the euxanthone core via a β-glycosidic linkage.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((8-hydroxy-9-oxoxanthen-2-yl)oxy)oxane-2-carboxylic acid | [3] |

| Systematic IUPAC Name | (8-Hydroxy-9-oxo-9H-xanthen-2-yl) β-D-glucopyranosiduronic acid | [3] |

| Molecular Formula | C₁₉H₁₆O₁₀ | [3] |

| Molecular Weight | 404.33 g/mol | |

| CAS Number | 525-14-4 | |

| SMILES | C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O | |

| InChI | InChI=1S/C19H16O10/c20-9-2-1-3-11-12(9)13(21)8-6-7(4-5-10(8)28-11)27-19-16(24)14(22)15(23)17(29-19)18(25)26/h1-6,14-17,19-20,22-24H,(H,25,26)/t14-,15-,16+,17-,19+/m0/s1 | |

| InChIKey | JGIDSJGZGFYYNX-YUAHOQAQSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While some data is available, further experimental determination of properties like pKa and solubility is warranted for comprehensive characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Pale yellow needles | [2] |

| Density | 1.737 g/mL | |

| Photoluminescence Quantum Yield (PLQY) | ~0.6% | [4] |

| Solubility | The glycosidic linkage to glucuronic acid increases its water solubility compared to its aglycone, euxanthone.[2] Specific quantitative solubility data in various solvents is not readily available. | |

| pKa | Specific experimental pKa values for this compound are not readily available in the surveyed literature. |

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference |

| FT-Raman | Strong bands at 1346, 1368, 1425, 1441, and 1626 cm⁻¹ | |

| mFTIR-ATR | Strongest features at 1054, 1068, 1230, 1423, 1439, 1458, 1484, 1582, and 1624 cm⁻¹ | |

| LC-MS (ESI-) | Mass base peak at m/z 403 with major product ions at m/z 385, 227, and 175. | [4] |

| Electronic Absorption | Band at 375 nm | [4] |

Pharmacological Properties and Mechanism of Action

While direct pharmacological studies on this compound are limited, the biological activities of its aglycone, euxanthone, and the broader class of xanthones provide valuable insights into its potential therapeutic effects. Xanthones are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[5]

Anti-inflammatory and Antioxidant Activity

Xanthones, as a class, are recognized for their anti-inflammatory and antioxidant properties.[6] They can modulate various inflammatory pathways, including the NF-κB and MAPK signaling pathways, and regulate the production of pro-inflammatory and anti-inflammatory cytokines.[7] The antioxidant activity of xanthones is attributed to their ability to scavenge free radicals.

Neuroprotective Effects of Euxanthone

The aglycone, euxanthone, has demonstrated neuroprotective properties. Studies have shown that euxanthone can attenuate cognitive impairment by reducing mitochondrial fragmentation and suppressing oxidative stress.[8] It has also been shown to promote neurite outgrowth.[8]

Anticancer Potential of Xanthones

Xanthone (B1684191) derivatives have been investigated for their anticancer activities.[9] Their mechanisms of action include the induction of apoptosis, inhibition of protein kinases, and inhibition of enzymes like aromatase.[9]

Experimental Protocols

Synthesis of Euxanthone (Aglycone)

A key precursor for the synthesis of this compound is its aglycone, euxanthone. A revised protocol for its synthesis involves the following key steps:

-

Preparation of 2,6,2',5'-tetramethoxybenzophenone: This intermediate is synthesized via a Friedel-Crafts acylation reaction.[10]

-

Cyclization and Demethylation: The tetramethoxybenzophenone is then treated with hydroiodic acid in phenol (B47542) to induce cyclization and demethylation, yielding euxanthone as yellow needles.[2]

A detailed protocol for the synthesis of 2,6,2',5'-tetramethoxybenzophenone is as follows:

-

A mixture of 2,6-dimethoxybenzoic acid in anhydrous dichloromethane (B109758) is treated with oxalyl chloride and stirred at room temperature.

-

After 2 hours, the excess reagent and solvent are removed under reduced pressure.

-

The resulting acid chloride is then used in a Friedel-Crafts reaction with 1,4-dimethoxybenzene.

Glycosylation to form this compound (General Approach)

The synthesis of this compound involves the glycosylation of euxanthone with a protected glucuronic acid derivative. A general, though reportedly challenging, approach is the reaction of euxanthone with methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronate.[10][11] This reaction attempts to form the β-glycosidic bond. Subsequent deprotection of the acetyl and methyl groups would yield this compound. It is important to note that researchers have reported difficulties with this specific coupling, often resulting in the recovery of starting materials.[2]

Glucuronidation: The Biological Pathway of this compound Formation

In biological systems, this compound is formed through a process called glucuronidation, a major Phase II metabolic reaction.[1][12] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[13]

Caption: Biological synthesis of this compound via glucuronidation.

Signaling Pathways Modulated by Euxanthone

As specific signaling pathway data for this compound is scarce, this section focuses on the pathways modulated by its biologically active aglycone, euxanthone. These pathways are relevant to its observed neuroprotective effects.

Euxanthone's Role in Mitigating Ischemia-Induced Neuronal Damage

Euxanthone has been shown to provide neuroprotection in models of cerebral ischemia. Its mechanism involves the modulation of pathways related to mitochondrial dynamics and apoptosis.

Caption: Euxanthone's neuroprotective mechanism in cerebral ischemia.

Conclusion

This compound, with its unique xanthone glycoside structure, remains a molecule with untapped potential. While its historical significance is well-established, modern scientific inquiry into its pharmacological properties is still in its early stages. This technical guide has synthesized the current knowledge on its chemical structure, properties, and the biological activities of its aglycone. The provided experimental insights and pathway diagrams offer a foundation for future research. Further investigation is necessary to fully elucidate the therapeutic potential of this compound, particularly in the areas of neuroprotection and anti-inflammatory applications, and to develop robust and efficient synthetic methodologies.

References

- 1. issx.org [issx.org]

- 2. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06475E [pubs.rsc.org]

- 6. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

- 8. Euxanthone improves cognitive impairment by attenuating mitochondrial fragmentation and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes | Semantic Scholar [semanticscholar.org]

- 12. Glucuronidation - Wikipedia [en.wikipedia.org]

- 13. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Euxanthic Acid: Biosynthesis, Natural Sources, and Analytical Methodologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Euxanthic acid, a significant xanthonoid glycoside, is the principal coloring component of the historic pigment Indian Yellow. Historically sourced from the urine of cattle fed exclusively on mango leaves, its formation is a fascinating example of xenobiotic metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its natural sources and the metabolic pathways governing its biosynthesis. We present a putative biosynthetic pathway, detailing the biotransformation of precursors from mango leaves within the bovine metabolic system. Furthermore, this guide compiles representative experimental protocols for the isolation, purification, and characterization of this compound, employing modern analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data found in the reviewed literature is summarized, and key pathways and workflows are visualized using logical diagrams to aid in comprehension. This document is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a xanthonoid glycoside, specifically the C-glucuronide of 1,7-dihydroxyxanthone (euxanthone).[1] Its magnesium and calcium salts are the primary chemical constituents of the vibrant, transparent pigment known as Indian Yellow.[2][3][4] Historically, this pigment was produced in India and used extensively in traditional frescoes and later adopted by European artists in the 19th century before its production ceased around 1921.[2]

The unique origin of this compound sets it apart from typical plant-derived secondary metabolites. It is not directly extracted from a plant source but is rather a product of mammalian metabolism. The historical production method involved feeding cattle a diet consisting solely of mango (Mangifera indica) leaves and water.[2][5] The animals would then metabolize certain compounds from the leaves, leading to the excretion of this compound in their urine.[1][5] The collected urine was then evaporated to precipitate the raw pigment, known as "piuri," which appeared as foul-smelling, yellow-brown balls.[2][6]

Understanding the biosynthesis and natural sourcing of this compound is crucial for several fields. For art conservationists, it provides a chemical basis for identifying the historical pigment. For pharmacologists and drug development professionals, the metabolic pathway of its precursor, mangiferin (B1668620), and the structure of this compound itself offer insights into the biotransformation of xanthones, a class of compounds with a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[7][8]

This guide will delve into the natural sources of this compound and its aglycone, euxanthone (B22016), present a detailed putative biosynthetic pathway, and provide synthesized, practical experimental protocols for its study.

Natural Sources

The natural sources of this compound and its core chemical structure, euxanthone, are distinct. This compound is a metabolic product, while euxanthone is a naturally occurring plant secondary metabolite.

This compound

The sole historically documented natural source of this compound is the urine of cattle (Bos taurus) whose diet is restricted to mango leaves.[2] This diet induces a metabolic state that leads to the formation and excretion of the compound. The practice was deemed inhumane and was reportedly banned in the early 20th century, leading to the commercial disappearance of the pigment.[1][5]

Studies of historical Indian Yellow pigment samples have identified its primary components. This data is summarized in Table 1. It is important to note that quantitative data regarding the concentration of this compound in bovine urine or the yield of pigment from a given quantity of urine is not available in the reviewed scientific literature.

Table 1: Chemical Composition of Indian Yellow Pigment

| Component | Chemical Formula | Role/Significance | References |

| This compound Salts | (C₁₉H₁₅O₁₀)₂Mg / (C₁₉H₁₅O₁₀)₂Ca | Primary colorant; Magnesium and Calcium salts | [2][3][4] |

| Euxanthone | C₁₃H₈O₄ | Aglycone of this compound; present as a free molecule | [2] |

| Sulphonated Euxanthone | C₁₃H₈O₇S | A sulfur-bearing analogue identified in pigment samples | [2][9] |

| Hippuric Acid | C₉H₉NO₃ | A key marker confirming the urinary origin of the pigment | [2] |

Euxanthone (Aglycone)

Euxanthone (1,7-dihydroxyxanthone), the aglycone of this compound, is found in various terrestrial plants. Unlike its glycoside, it can be isolated directly from plant tissues. Some notable plant sources are listed in Table 2.

Table 2: Natural Plant Sources of Euxanthone

| Plant Species | Family | Part of Plant | References |

| Polygala tenuifolia | Polygalaceae | Root | |

| Cratoxylum arborescens | Hypericaceae | Not specified | [10] |

| Mammea africana | Calophyllaceae | Not specified | Not specified |

| Garcinia species | Clusiaceae | Various parts | [10] |

| Hypericum species | Hypericaceae | Various parts | [10] |

| Gentiana species | Gentianaceae | Various parts | [10] |

Biosynthesis of this compound

The formation of this compound is a multi-stage process that begins with the ingestion of mango leaves by cattle and culminates in the enzymatic modification of a precursor molecule in the liver, followed by excretion. While the complete pathway has not been fully elucidated in vivo, a putative pathway can be constructed based on known mammalian metabolic processes and the chemistry of mango leaves.[11][12]

Precursor from Mango Leaves

Mango leaves are rich in a variety of phytochemicals, including phenolic acids, flavonoids, and notably, the xanthone (B1684191) C-glycoside, mangiferin .[8][12][13] Mangiferin is considered the most likely primary precursor to the euxanthone moiety of this compound.[7][12] Studies on mangiferin metabolism have shown that it is poorly absorbed in its native form but is extensively metabolized by gut microbiota.[12][14]

Metabolic Transformation

The proposed biosynthetic pathway involves two major stages:

-

Deglycosylation in the Gut: Intestinal microflora hydrolyze the C-glycosidic bond of mangiferin. This biotransformation yields the aglycone norathyriol (B23591) (1,3,6,7-tetrahydroxyxanthone), which is more readily absorbed into the bloodstream than mangiferin itself.[12]

-

Hepatic Glucuronidation: Once absorbed, norathyriol is transported to the liver. Here, it undergoes Phase II metabolism. Specifically, it is conjugated with glucuronic acid in a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[4][11] This process involves the activation of glucuronic acid to uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), which then serves as the donor molecule. The UGT enzyme facilitates the transfer of the glucuronyl group to a hydroxyl group on the xanthone backbone, forming the O-glucuronide, this compound. This enzymatic reaction significantly increases the water solubility of the molecule, facilitating its excretion via the urine.[4] It is hypothesized that the specific diet of only mango leaves leads to a saturation of this pathway, resulting in the high concentration of this compound in the urine.

The diagram below illustrates this putative metabolic pathway.

Caption: Putative metabolic pathway of this compound biosynthesis in cattle.

Experimental Protocols

The following sections provide representative, detailed protocols for the isolation and characterization of this compound. These are synthesized from published methodologies and general laboratory practices and may require optimization for specific applications.

Isolation and Purification of this compound from a Simulated Urine Matrix

This protocol describes a general procedure for isolating an acidic metabolite from a complex aqueous matrix, such as urine, followed by purification using column chromatography.

-

Sample Preparation and Acidification:

-

Centrifuge the source material (e.g., 500 mL of simulated or actual urine) at 8,000 x g for 20 minutes at 4°C to remove cells and large debris.

-

Carefully decant the supernatant into a clean beaker.

-

While stirring, slowly acidify the supernatant to a pH of approximately 4.0 using 1M HCl. This protonates the carboxylic acid group of this compound, reducing its water solubility.

-

Allow the acidified solution to stand at 4°C for 12-24 hours to encourage precipitation of the crude product.

-

-

Initial Isolation:

-

Centrifuge the cold solution at 10,000 x g for 30 minutes to pellet the crude precipitate.

-

Discard the supernatant.

-

Wash the pellet by resuspending it in 50 mL of cold, deionized water (pH 4.0), vortexing, and re-centrifuging. Repeat this wash step twice to remove soluble impurities.

-

Lyophilize the washed pellet to obtain a crude, dry powder.

-

-

Purification by Column Chromatography:

-

Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel 60 (70-230 mesh) in the starting mobile phase (e.g., Chloroform:Methanol (B129727), 95:5 v/v). Pack a glass column (e.g., 40 cm length, 2.5 cm diameter) with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude lyophilized powder in a minimal volume of methanol and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. Carefully layer the dried, sample-adsorbed silica onto the top of the prepared column.

-

Elution: Begin elution with the starting mobile phase (Chloroform:Methanol, 95:5). Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., stepping to 90:10, 85:15).

-

Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor the elution of compounds using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm and 365 nm).

-

Isolation: Combine the fractions containing the pure compound of interest (as determined by TLC). Evaporate the solvent under reduced pressure to yield purified this compound.

-

The general workflow for this process is visualized below.

Caption: General workflow for the isolation and purification of this compound.

Characterization by HPLC-MS

This protocol provides representative parameters for the analysis of this compound using High-Performance Liquid Chromatography coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) instrument.

-

Instrumentation: HPLC system with a diode array detector (DAD) coupled to an ESI-Q-ToF mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax, Waters Acquity BEH; 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-22 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

DAD Detection: 220-600 nm, with specific monitoring at ~255 nm and ~375 nm.

-

Mass Spectrometry (ESI-Negative Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.5 kV

-

Drying Gas (N₂): 10 L/min at 325°C

-

Nebulizer Pressure: 35 psi

-

Fragmentor Voltage: 175 V

-

Mass Range: 100-1000 m/z

-

Expected Ion: this compound [M-H]⁻ at m/z 403.07.

-

Characterization by NMR Spectroscopy

This protocol outlines the general steps for acquiring 1D and 2D NMR spectra for the structural elucidation of purified this compound.

-

Sample Preparation: Dissolve 5-10 mg of purified, lyophilized this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is a suitable solvent for this class of compounds and allows for the observation of exchangeable protons (e.g., -OH, -COOH).

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Experiments to Perform:

-

¹H NMR (Proton): A standard 1D proton spectrum to observe the chemical shifts, integrations, and coupling patterns of all hydrogen atoms.

-

¹³C NMR (Carbon): A standard 1D carbon spectrum (proton-decoupled) to observe the chemical shifts of all carbon atoms.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

-

COSY (Correlation Spectroscopy): A 2D experiment to identify proton-proton spin-spin couplings (e.g., which protons are on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment to identify longer-range (2-3 bond) correlations between protons and carbons, crucial for assembling the molecular structure.

-

-

Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or TMS.

Conclusion

This compound remains a compound of significant scientific and historical interest. Its unique origin via the metabolic processing of mango leaf precursors in cattle highlights a fascinating intersection of botany, animal physiology, and organic chemistry. The putative biosynthetic pathway, involving microbial deglycosylation followed by hepatic glucuronidation, is consistent with established models of xenobiotic metabolism. While the aglycone, euxanthone, is found in several plant species, the formation of this compound itself is a specialized metabolic event.

This guide has provided a consolidated overview of the natural sources and proposed biosynthesis of this compound. Furthermore, it has furnished representative, in-depth protocols for the isolation and characterization of this molecule, which can serve as a foundational reference for researchers. Despite this, significant gaps in the literature remain, particularly the absence of quantitative yield data and the definitive identification of the specific UGT isoforms involved in the biosynthesis. Future research focusing on the in vitro metabolism of mangiferin and norathyriol using bovine liver microsomes could provide definitive answers to these questions, further enriching our understanding of this unique natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Indian yellow - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. royaltalens.com [royaltalens.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Mangiferin modulation of metabolism and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mangiferin: the miraculous xanthone with diverse pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. madrascourier.com [madrascourier.com]

- 11. UDP-glucuronic acid:anthocyanin glucuronosyltransferase from red daisy (Bellis perennis) flowers. Enzymology and phylogenetics of a novel glucuronosyltransferase involved in flower pigment biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive Profiling of Mangiferin Metabolites In Vivo and In Vitro Based on the “Drug Metabolite Clusters” Analytical Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. From Nature to Nanotechnology: The Bioactivities of Mangiferin Explored - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Euxanthic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific bioactivities of euxanthic acid is presently limited. This guide provides a comprehensive overview of the known biological activities of its aglycone, euxanthone (B22016), and the broader class of xanthone (B1684191) derivatives. The experimental protocols and signaling pathways described herein are presented as a foundational framework for the potential investigation of this compound.

Introduction to this compound and Xanthones

This compound is a xanthonoid, specifically a glucuronide of euxanthone. Historically, it is known as the primary component of "Indian yellow," a vibrant pigment derived from the urine of cows fed mango leaves.[1] The core structure, xanthone (9H-xanthen-9-one), is a dibenzo-γ-pyrone scaffold that serves as the foundation for a diverse class of naturally occurring compounds.[2]

Natural xanthone derivatives have garnered significant interest in recent years due to a wide spectrum of promising pharmacological properties. These activities include antioxidant, anti-inflammatory, antiviral, antimicrobial, and anticancer effects, which are largely attributed to the specific positioning of hydroxyl and other functional groups on the xanthone core.[2][3] Euxanthone, as the aglycone of this compound, has been noted for its potential antioxidant, anti-inflammatory, and neuroprotective effects.[] This document will explore these bioactivities, presenting available quantitative data for related compounds and detailing the methodologies required for their investigation.

Potential Bioactivities of Xanthone Derivatives

The following sections summarize the key biological activities reported for xanthones, providing quantitative data where available to serve as a benchmark for future studies on this compound.

Antioxidant Activity

Xanthones are recognized for their antioxidant properties, which are crucial for combating diseases related to oxidative stress.[] Their mechanism often involves scavenging free radicals to reduce cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with results often expressed as an IC50 value (the concentration required to inhibit 50% of the radical activity).[5][6]

| Compound | Assay Type | IC50 Value (µM) | Positive Control | Reference |

| Dihydroxyxanthone (3b) | DPPH Radical Scavenging | 349 ± 68 | BHT | [5] |

| Trihydroxyxanthone (3a) | DPPH Radical Scavenging | > 500 | BHT | [5] |

| Trihydroxyxanthone (3c) | DPPH Radical Scavenging | > 500 | BHT | [5] |

Table 1: Antioxidant Activity of Synthetic Hydroxyxanthones.

Enzyme Inhibition

The ability to inhibit specific enzymes is a key mechanism for many therapeutic agents. Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that produces uric acid; its inhibition is a primary strategy for treating gout.[7][8] Several natural compounds, including xanthone derivatives, have been investigated as XO inhibitors.

| Compound | Substrate | IC50 Value | Positive Control | Reference |

| Ellagic Acid | Xanthine | 22.97 ± 0.12 µmol/L | Allopurinol (3.57 ± 0.06 µmol/L) | [7] |

| Limonene | Hypoxanthine | 37.69 µg/mL | Allopurinol (0.13 µg/mL) | [8] |

| Limonene | Xanthine | 48.04 µg/mL | Allopurinol (0.11 µg/mL) | [8] |

| Pistacia chinensis Leaf Oil | Hypoxanthine | 43.52 µg/mL | Allopurinol (0.13 µg/mL) | [8] |

| Pistacia chinensis Leaf Oil | Xanthine | 55.40 µg/mL | Allopurinol (0.11 µg/mL) | [8] |

Table 2: Xanthine Oxidase Inhibitory Activity of Natural Compounds.

Anti-Inflammatory Activity

Several studies indicate that euxanthone possesses anti-inflammatory properties, making it a candidate for treating conditions like arthritis and dermatitis.[] The anti-inflammatory effects of xanthones are often mediated by their interference with major pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway.[9][10][11] This pathway regulates the expression of numerous pro-inflammatory genes and cytokines.[10]

Antiviral Activity

The xanthone scaffold is considered a promising structure for the development of antiviral drugs.[12] Studies have shown that various hydroxy-xanthones exhibit promising activity against viruses like human coronavirus, with their efficacy influenced by the functional groups attached to the core structure.[12][13]

| Compound | Virus | Log10 Reduction in Viral Infectivity | Cell Line | Reference |

| 1,3-Dihydroxy-7-methylxanthone | Human Coronavirus OC43 | 2.79 | BHK-21 | [12] |

| 1,3-Dihydroxy-6-methoxyxanthone | Human Coronavirus OC43 | 2.67 | BHK-21 | [12] |

| 1,3-Dihydroxy-7-methoxyxanthone | Human Coronavirus OC43 | 2.67 | BHK-21 | [12] |

Table 3: Antiviral Activity of Synthetic Hydroxy-xanthones.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays relevant to the investigation of this compound's bioactivity.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay is a standard procedure for evaluating the free-radical scavenging ability of a compound.[6][14]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a series of dilutions of the test compound to various concentrations (e.g., 0.1 to 0.5 mg/mL).[15]

-

Prepare a 1.0 x 10⁻⁴ M solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[14]

-

A known antioxidant, such as ascorbic acid or BHT, is used as a positive control.[15]

-

-

Assay Procedure:

-

Add 1.0 mL of the DPPH solution to 1.0 mL of each concentration of the test compound solution.[15]

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30-50 minutes).[15]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.[15]

-

A control sample containing only the solvent and DPPH solution is also measured.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.[5]

-

In Vitro Enzyme Inhibition: Xanthine Oxidase (XO) Assay

This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.[15][16]

-

Preparation of Reagents:

-

Prepare a 0.15 M phosphate (B84403) buffer (pH 7.8).[15]

-

Dissolve the test compound in 1% DMSO to create a stock solution and then prepare serial dilutions.[15]

-

Prepare a solution of xanthine oxidase (e.g., 0.1 U/mL) in the phosphate buffer.[16]

-

Prepare a solution of the substrate, xanthine, in the phosphate buffer.[16]

-

Allopurinol is used as a positive control.[15]

-

-

Assay Procedure:

-

In a reaction tube, combine 1 mL of the test compound solution, 1 mL of phosphate buffer, and 100 µL of the xanthine oxidase solution. The total volume is typically around 3.2 mL.[15]

-

Pre-incubate the mixture at 37°C for 15 minutes.[15]

-

Initiate the reaction by adding 100 µL of the xanthine substrate solution.[15]

-

Incubate the reaction mixture at 37°C for 30 minutes.[15]

-

Stop the reaction by adding 1 mL of 1N HCl.[15]

-

Measure the formation of uric acid by monitoring the change in absorbance at 295 nm with a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of XO inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

To determine the type of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both the substrate and the inhibitor, and the data is analyzed using a Lineweaver-Burk plot.[16]

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.[11][17]

-

Animals and Acclimatization:

-

Experimental Groups:

-

Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC-Na) orally.[11]

-

Group 2 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg, i.p. or Phenylbutazone 250 mg/kg, oral).[11][17]

-

Groups 3-5 (Test Groups): Receive different doses of the test compound (e.g., 10, 30, 100 mg/kg) orally.[11]

-

-

Procedure:

-

Fast the animals overnight with access to water.[11]

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[11]

-

Administer the vehicle, positive control, or test compound to the respective groups.

-

After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100, where ΔV is the change in paw volume (Vt - V₀).

-

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are generated using the DOT language for Graphviz.

Signaling Pathway: Canonical NF-κB Activation

The NF-κB pathway is a key regulator of inflammation and a common target for anti-inflammatory compounds like xanthones.[10][18]

Caption: Canonical NF-κB signaling pathway and potential inhibition by xanthones.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

This workflow provides a logical overview of the steps involved in a typical enzyme inhibition screen.

Caption: General workflow for an in vitro enzyme inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06475E [pubs.rsc.org]

- 3. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting NF-κB signaling pathway in cancer by dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Antioxidant and anti-inflammatory activity of a nanoparticle based intracanal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

"physical and chemical characteristics of euxanthic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthic acid (C₁₉H₁₆O₁₀) is a naturally occurring xanthonoid glycoside, historically significant as the primary component of the vibrant Indian yellow pigment.[1] It is a conjugate of the aglycone euxanthone (B22016) and glucuronic acid.[2] This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, including its structural properties, spectral data, and key chemical reactions. Detailed experimental protocols for its analysis are provided, alongside a visual representation of its hydrolytic decomposition. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, analytical science, and drug development exploring the properties and potential applications of xanthone (B1684191) derivatives.

Physicochemical Characteristics

This compound is a pale yellow, needle-like crystalline solid.[3] Its structure comprises a 1,7-dihydroxyxanthone (euxanthone) core linked via a β-glycosidic bond to a glucuronic acid moiety.[3] This glycosidic linkage significantly enhances the water solubility of the otherwise hydrophobic euxanthone chromophore.[4]

Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[(8-hydroxy-9-oxo-9H-xanthen-2-yl)oxy]oxane-2-carboxylic acid | [1][5] |

| Synonyms | Euxanthin, Euxanthinic acid | [4] |

| CAS Number | 525-14-4 | [6] |

| Molecular Formula | C₁₉H₁₆O₁₀ | [1][2] |

| Molecular Weight | 404.33 g/mol | [2] |

| Appearance | Pale yellow needles | [3] |

| Melting Point | Not available (decomposes) | N/A |

| Solubility | Soluble in water due to the glucuronic acid moiety. | [4] |

| pKa | Not available | N/A |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The key spectral features are outlined below.

| Spectroscopic Technique | Key Features and Wavelengths/Wavenumbers | Source(s) |

| UV-Vis Absorption | Maximum absorbance (λmax) at approximately 375 nm. | |

| FT-Raman | Strong bands observed at 1346, 1368, 1425, 1441, and 1626 cm⁻¹. | |

| FTIR-ATR | Strongest features at 1054, 1068, 1230, 1423, 1439, 1458, 1484, 1582, and 1624 cm⁻¹. | |

| LC-MS (ESI-) | Mass base peak at m/z 403 [M-H]⁻ with a major product ion at m/z 227 (euxanthone). |

Chemical Reactivity and Synthesis

Hydrolytic Cleavage

The most significant chemical reaction of this compound is the hydrolysis of its glycosidic bond. This cleavage, which can be catalyzed by acid or the enzyme β-glucuronidase, yields the aglycone euxanthone and glucuronic acid.[6] The decomposition of this compound into euxanthone is a key consideration during extraction and analysis, as harsh conditions can lead to the degradation of the parent molecule.[6] Euxanthone is often considered a chemical marker for the degradation of Indian yellow.

Caption: Acid-catalyzed hydrolysis of this compound.

Synthesis

The synthesis of this compound is challenging due to the relative chemical un-reactivity of its constituents.[7] Attempts to directly couple euxanthone with protected and activated glucuronic acid derivatives have proven difficult.[6] A common synthetic strategy involves the multi-step synthesis of the two primary components, euxanthone and a protected glucuronic acid derivative, followed by a coupling reaction.[8] Recent research has focused on optimizing the synthesis of euxanthone from precursors like 2,6-dihydroxybenzoic acid.[8][9]

Biological Activity

While specific signaling pathways for this compound are not well-defined in the literature, the broader class of xanthones is known for a wide range of pharmacological properties. These include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[10] The anti-inflammatory mechanisms of some xanthones involve the modulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and regulation of signaling pathways such as NF-κB and MAPK.[10] The potential for this compound to exhibit similar activities warrants further investigation, particularly concerning its increased bioavailability due to its water solubility.

Experimental Protocols

The following protocols are provided as a guide for the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Xanthone Analysis

This protocol is adapted from validated methods for xanthone quantification and is suitable for determining the presence and purity of this compound and its aglycone, euxanthone.[11]

-

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV-Vis or Diode-Array Detector (DAD), autosampler, and column oven.[11]

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[12]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

-

Gradient Elution: Initial conditions 95% A, followed by a linear gradient to 100% B in 10 minutes, then hold for 2 minutes. Re-equilibrate for 10 minutes between injections.[12]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30°C.[11]

-

Detection Wavelength: 255 nm or 375 nm.

-

Injection Volume: 10 µL.[11]

-

-

Sample Preparation (from solid sample):

-

Accurately weigh a small amount of the sample (e.g., 1 mg).

-

Dissolve the sample in a suitable solvent mixture. A mixture of acetonitrile, methanol, and DMSO (1:1:1, v/v/v) has been shown to be effective.

-

Filter the solution through a 0.2 µm or 0.45 µm syringe filter prior to injection to remove any particulates.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[13]

-

Perform a blank injection (mobile phase or sample solvent) to ensure no system contamination.

-

Inject the prepared sample solution.

-

Identify and quantify peaks based on the retention times and UV spectra of reference standards for this compound and euxanthone. This compound typically elutes earlier than the less polar euxanthone.

-

Acid Hydrolysis for Euxanthone Identification

This procedure is used to confirm the identity of this compound by cleaving it into its constituent parts, which can then be analyzed.

-

Materials:

-

This compound sample

-

Methanol

-

Hydrochloric acid (HCl), 1M

-

Heating block or water bath

-

HPLC system for analysis

-

-

Procedure:

-

Dissolve a known amount of the sample in methanol.

-

Add an equal volume of 1M HCl to the methanolic solution.

-

Heat the mixture (e.g., at 60-80°C) for 1-2 hours to facilitate hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution carefully with a base (e.g., NaOH) if required for the analytical column's stability.

-

Analyze the resulting solution by HPLC as described in Protocol 4.1.

-

A successful hydrolysis will show a decrease in the peak corresponding to this compound and a significant increase in the peak corresponding to euxanthone.

-

General Protocol for ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation of this compound.

-

Instrumentation and Materials:

-

NMR Spectrometer (e.g., 300 MHz or higher).

-

5 mm NMR tubes.

-

Deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Internal standard (e.g., TMS, TSP).

-

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often used for xanthones) in a clean vial.[1][14]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard.

-

For complete structural assignment, further experiments such as ¹³C NMR, COSY, HSQC, and HMBC would be required.[6]

-

Caption: General workflow for the analysis of this compound.

References

- 1. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06475E [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Indian_yellow [chemeurope.com]

- 5. About: this compound [dbpedia.org]

- 6. This compound | 525-14-4 | Benchchem [benchchem.com]

- 7. artconservation.buffalostate.edu [artconservation.buffalostate.edu]

- 8. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. youtube.com [youtube.com]

The Dawn of Xanthone Chemistry: Early Investigations into Euxanthic Acid and Its Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vibrant yellow pigment known as Indian yellow, or purree, captivated artists and chemists alike in the 19th century. Its primary constituent, euxanthic acid, became the subject of intense scientific scrutiny, laying the groundwork for the broader field of xanthone (B1684191) chemistry. This technical guide delves into the foundational studies of this compound and its derivatives, presenting the key experimental protocols, quantitative data, and the logical pathways of discovery as pioneered by early researchers.

Isolation and Initial Characterization of this compound

The journey into the chemical nature of Indian yellow began with its purification to isolate the active coloring principle, this compound. Early chemists like John Stenhouse (1844) and Otto Linné Erdmann (1844) developed methods to extract this key compound from the crude pigment.

Experimental Protocol: Isolation of this compound from Indian Yellow (Purree)

The following protocol is a composite of the methods described by Stenhouse and Erdmann in the mid-19th century.

Objective: To isolate pure this compound from the raw pigment, Indian yellow.

Materials:

-

Crude Indian yellow (pürree)

-

Boiling water

-

Hydrochloric acid (HCl)

-

Ammonia (B1221849) (NH₃) solution

-

Animal charcoal (activated carbon)

Procedure:

-

Initial Extraction: The crude, powdered Indian yellow is treated with boiling water. This compound, being sparingly soluble in hot water, partially dissolves along with other impurities.

-

Acidification: Dilute hydrochloric acid is added to the aqueous solution. This causes the precipitation of the crude this compound, as it is nearly insoluble in acidic solutions.

-

Filtration and Washing: The precipitate is collected by filtration and washed thoroughly with cold water to remove any remaining soluble impurities.

-

Formation of Ammonium (B1175870) Salt: The impure this compound is then dissolved in a dilute ammonia solution, forming ammonium euxanthate, which is soluble.

-

Decolorization: The ammoniacal solution is treated with animal charcoal and heated. This step is crucial for removing colored impurities.

-

Reprecipitation: After filtration to remove the charcoal, hydrochloric acid is once again added to the solution to precipitate the now purified this compound.

-

Crystallization: The purified this compound is then recrystallized from hot alcohol or a large volume of boiling water to obtain pale yellow, needle-like crystals.

Diagram of the Isolation Workflow for this compound

Caption: Workflow for the 19th-century isolation of this compound.

Early Quantitative Analysis and Physical Properties

The purified this compound was subjected to the analytical techniques of the time, primarily elemental analysis by combustion, to determine its empirical formula. The physical properties of the acid and its salts were also meticulously documented.

| Property | Observation (19th Century Reports) |

| Appearance | Pale yellow, silky, needle-like crystals. |

| Solubility | Sparingly soluble in cold water; more soluble in boiling water. |

| Soluble in alcohol and ether. | |

| Almost insoluble in water acidified with hydrochloric acid. | |

| Taste | Initially tasteless, with a slightly bitter aftertaste. |

| Decomposition by Heat | Swells up, turns brown, and decomposes, releasing yellow vapors. |

Table 1. Physical Properties of this compound as Recorded in Early Studies.

Elemental Analysis

The elemental composition of this compound was a key area of investigation, though early analyses by different chemists showed some variation. The accepted formula evolved as analytical techniques improved.

| Element | Stenhouse (1844) | Erdmann (1844) | Schmid (1854) | Modern Value (C₁₉H₁₆O₁₀) |

| Carbon (C) | 56.63% | 56.70% | 56.44% | 56.44% |

| Hydrogen (H) | 4.26% | 4.22% | 3.99% | 3.99% |

| Oxygen (O) | 39.11% | 39.08% | 39.57% | 39.57% |

Table 2. Comparative Elemental Analysis of this compound from Early Studies.

Decomposition and the Discovery of Euxanthone (B22016)

A pivotal step in understanding the structure of this compound was its decomposition into simpler components. This was primarily achieved through hydrolysis with dilute acids and by dry distillation.

Experimental Protocol: Hydrolysis of this compound

Objective: To break down this compound into its constituent molecules.

Materials:

-

Purified this compound

-

Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Water

Procedure:

-

Reaction Setup: A solution of this compound in water is acidified with a small amount of sulfuric or hydrochloric acid.

-

Heating: The mixture is boiled for an extended period.

-

Precipitation of Euxanthone: As the reaction proceeds, a yellow, crystalline substance begins to precipitate from the solution. This substance was named euxanthone .

-

Isolation of the Second Component: The filtrate from the euxanthone precipitation is neutralized, and upon concentration, a syrupy, non-crystallizable substance is obtained. This was later identified as glucuronic acid.

Diagram of the Hydrolysis of this compound

Caption: The decomposition of this compound into its core components.

Early Studies on Euxanthone and its Derivatives

With the isolation of euxanthone, chemists began to explore its properties and chemical transformations. Adolf von Baeyer's synthesis of euxanthone in 1871 was a landmark achievement, confirming its structure.

Experimental Protocol: Baeyer's Synthesis of Euxanthone

Objective: To synthetically prepare euxanthone, confirming its molecular structure.

Materials:

-

β-resorcylic acid

-

Acetic anhydride

Procedure:

-

Heating: β-resorcylic acid is heated with acetic anhydride.

-

Reaction: The reaction proceeds to form euxanthone.

-

Purification: The resulting product is purified to yield crystals identical to those obtained from the hydrolysis of natural this compound.

Diagram of Baeyer's Euxanthone Synthesis

Caption: The synthetic pathway to euxanthone as developed by Baeyer.

Early Derivatives of Euxanthone

Chemists such as Carl Gräbe investigated the reactivity of euxanthone, preparing a number of its derivatives.

| Derivative | Method of Preparation |

| Brom-euxanthone | Treatment of euxanthone with bromine. |

| Chlor-euxanthone | Treatment of euxanthone with chlorine. |

| Nitro-euxanthone | Treatment of euxanthone with nitric acid. |

| Euxanthon-chinon | Oxidation of euxanthone. |

Table 3. Early Synthesized Derivatives of Euxanthone.

Conclusion

The early studies on this compound and its derivatives, conducted in the mid to late 19th century, were foundational in the field of natural product chemistry. Through meticulous isolation, purification, analysis, and degradation studies, the chemical nature of this vibrant pigment was unraveled. The subsequent synthesis of its core component, euxanthone, by Baeyer, was a crowning achievement that validated the proposed structure and opened the door to the systematic study of the xanthone class of compounds. These pioneering efforts not only demystified a centuries-old pigment but also provided the chemical community with new molecular scaffolds and reaction pathways that continue to be relevant in modern drug discovery and materials science.

The Metabolic Genesis of Euxanthic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthic acid, a notable xanthonoid glycoside, has a rich history intertwined with the vibrant yellow pigment known as Indian Yellow. Historically, this pigment was produced from the urine of cattle fed exclusively on mango leaves, a practice that highlights a fascinating interplay between plant secondary metabolism and animal xenobiotic detoxification. This technical guide provides an in-depth exploration of the metabolic formation of this compound, delineating the biosynthetic pathway of its aglycone, euxanthone (B22016), and the subsequent enzymatic conjugation with glucuronic acid. We will delve into the key enzymes involved, present available quantitative data, and provide detailed experimental protocols relevant to the study of this metabolic process. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a conjugate of the xanthone (B1684191) derivative, euxanthone, and D-glucuronic acid.[1] Its historical significance is tied to the production of Indian Yellow, a pigment now banned due to the inhumane treatment of the animals involved in its traditional production.[2] The formation of this compound in animals consuming mango leaves is a classic example of xenobiotic metabolism, where a foreign compound is detoxified and functionalized for excretion.[3] Understanding this metabolic pathway offers insights into the broader mechanisms of natural product biosynthesis and xenobiotic detoxification.

Biosynthesis of the Euxanthone Core

The formation of the euxanthone (1,7-dihydroxyxanthone) backbone in plants is a multi-step enzymatic process that begins with precursors from primary metabolism.[4][5] The pathway involves the convergence of the shikimate and acetate-malonate pathways to form a key benzophenone (B1666685) intermediate, which then undergoes oxidative cyclization.[4][6]

Key Enzymes and Pathway

-

Benzophenone Synthase (BPS): This Type III polyketide synthase catalyzes the initial condensation reaction. It utilizes benzoyl-CoA, derived from the shikimate pathway, as a starter molecule and three molecules of malonyl-CoA from the acetate-malonate pathway.[4][7] The product of this reaction is 2,4,6-trihydroxybenzophenone.[7]

-

Cytochrome P450 Monooxygenases (CYPs): A crucial hydroxylation step is catalyzed by a cytochrome P450 enzyme, which introduces a hydroxyl group at the 3'-position of the benzophenone intermediate to form 2,3',4,6-tetrahydroxybenzophenone.[6] This is followed by a regioselective oxidative C-O phenol (B47542) coupling, also catalyzed by a CYP, to form the tricyclic xanthone core.[6] Specifically, enzymes from the CYP81AA subfamily have been identified as bifunctional, catalyzing both the 3'-hydroxylation and the subsequent cyclization.[6]

The overall biosynthetic pathway leading to the euxanthone core can be visualized as follows:

Quantitative Data on Euxanthone Biosynthesis

Quantitative kinetic data for the specific enzymes in the euxanthone biosynthetic pathway are limited. However, studies on homologous enzymes provide valuable insights.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism | Reference |

| Benzophenone Synthase (HsBPS) | Benzoyl-CoA | 2.5 ± 0.3 | 1.8 ± 0.1 | 12000 | Hypericum sampsonii | [8] |

| Benzophenone Synthase (HsBPS) | Malonyl-CoA | 19.3 ± 2.1 | - | - | Hypericum sampsonii | [8] |

| Chalcone Synthase (HsCHS) | 4-Coumaroyl-CoA | 1.2 ± 0.2 | 12.4 ± 0.4 | 172000 | Hypericum sampsonii | [8] |

| Chalcone Synthase (HsCHS) | Malonyl-CoA | 40.5 ± 4.5 | - | - | Hypericum sampsonii | [8] |

Note: The data for HsCHS is provided for comparison as a related Type III polyketide synthase. Kinetic parameters for the specific cytochrome P450 enzymes involved in euxanthone synthesis are not yet available.

Formation of this compound via Glucuronidation

The final step in the metabolic formation of this compound is the conjugation of euxanthone with D-glucuronic acid. This is a phase II detoxification reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[9][10]

The Role of UDP-Glucuronosyltransferases (UGTs)

UGTs are a superfamily of enzymes that play a critical role in the metabolism of a wide variety of xenobiotics and endogenous compounds.[10] They catalyze the transfer of glucuronic acid from the activated sugar donor, UDP-glucuronic acid (UDPGA), to a substrate containing a suitable functional group, such as a hydroxyl group in the case of euxanthone. This process increases the water solubility of the compound, facilitating its excretion, typically in urine.[9]

The glucuronidation of euxanthone can be depicted as follows:

Quantitative Data on Euxanthone Glucuronidation

| UGT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| UGT1A1 | 3,7,4'-Trihydroxyflavone (3,7,4'-THF) - 3-O-G | 1.25 | - | [6] |

| UGT1A1 | 3,7,4'-Trihydroxyflavone (3,7,4'-THF) - 7-O-G | 0.625 | - | [6] |

| UGT1A9 | Tectorigenin | - | - | [11] |

| UGT1A9 | Irigenin (M1 formation) | - | - | [11] |

| UGT1A9 | Irigenin (M2 formation) | - | - | [11] |

| UGT2B7 | 16α-hydroxyestrone | < 4 | - | [11] |

| Recombinant UGTs | Belinostat | 99.6 | 353.1 | [7] |

Note: This table provides examples of kinetic parameters for various substrates with relevant UGT isoforms to illustrate the range of values that might be expected for euxanthone. "M1" and "M2" refer to different glucuronide metabolites of irigenin.

Animal Metabolism: The "Indian Yellow" Phenomenon

The historical production of "Indian Yellow" from the urine of cows fed mango leaves provides a compelling case study of xenobiotic metabolism in ruminants.[2] Mango leaves contain various bioactive compounds, including mangiferin (B1668620) (a C-glucosylxanthone) and other benzophenones and xanthones.[13][14][15] When ingested by cattle, these compounds are treated as xenobiotics. The liver's detoxification machinery, particularly the UGT enzymes, would then glucuronidate these compounds to facilitate their excretion. While mangiferin itself is a C-glucoside and generally has low bioavailability, its aglycone or other related xanthones present in the leaves could be substrates for glucuronidation.[16]

To date, there is a lack of modern scientific studies that have quantitatively analyzed the urine of cattle fed exclusively on mango leaves to confirm the presence and concentration of this compound. A study on human volunteers consuming mango pulp identified several urinary metabolites of gallic acid, but not this compound.[17][18]

Experimental Protocols

Assay for Benzophenone Synthase (BPS) Activity

This protocol is adapted from methods used for characterizing plant Type III polyketide synthases.

Objective: To determine the kinetic parameters of a purified recombinant BPS enzyme.

Materials:

-

Purified recombinant BPS enzyme

-

Benzoyl-CoA (substrate)

-

[2-¹⁴C]Malonyl-CoA (substrate)

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., chloroform:acetic acid, 9:1 v/v)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, benzoyl-CoA, and purified BPS enzyme.

-

Initiate the reaction by adding [2-¹⁴C]malonyl-CoA.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding acetic acid.

-

Extract the reaction products with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a small volume of a suitable solvent.

-

Spot the dissolved products onto a TLC plate and develop the chromatogram.

-

Visualize the radioactive product (2,4,6-trihydroxybenzophenone) using a phosphorimager or by scraping the corresponding silica (B1680970) gel band and performing scintillation counting.

-

To determine kinetic parameters, vary the concentration of one substrate while keeping the other constant and measure the initial reaction velocities.

-

Analyze the data using Michaelis-Menten kinetics to calculate Km and Vmax.[12][19][20][21]

Workflow Diagram:

Assay for UDP-Glucuronosyltransferase (UGT) Activity with Euxanthone